![molecular formula C5H4N2O B127933 2-(Oxazol-2-YL)acetonitrile CAS No. 809533-78-6](/img/structure/B127933.png)
2-(Oxazol-2-YL)acetonitrile
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Overview
Description
2-(Oxazol-2-YL)acetonitrile is a compound with the molecular formula C5H4N2O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is one of the most important heterocyclic species .
Synthesis Analysis
The synthesis of oxazolines, including 2-(Oxazol-2-YL)acetonitrile, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of 2-(Oxazol-2-YL)acetonitrile consists of a five-membered ring with one nitrogen and one oxygen atom . The InChI string for this compound is InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 , and its canonical SMILES string is C1=COC(=N1)CC#N .
Chemical Reactions Analysis
Oxazoline-based compounds, including 2-(Oxazol-2-YL)acetonitrile, have been investigated for their potential in various chemical reactions . For instance, they have been used as stabilizers for chlorinated hydrocarbons and aqueous formaldehyde solutions .
Physical And Chemical Properties Analysis
The molecular weight of 2-(Oxazol-2-YL)acetonitrile is 108.10 g/mol . It has a topological polar surface area of 49.8 Ų and a complexity of 115 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .
Scientific Research Applications
Synthesis of Oxazolines
2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Oxazoline-based ring structures are noticeable for their biological activities and have a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
Synthesis of Imidazoles
2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of imidazoles . A new synthetic pathway to four substituted imidazoles from readily available phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .
Thermolysis
This compound can undergo thermolysis . This was confirmed by a prolonged refluxing of methanimines in MeCN, which led to the formation of products selectively, with good yields .
Drug Discovery
2-(Oxazol-2-YL)acetonitrile can be utilized in the synthesis of potential oxazole-based medicinal compounds . These compounds are valuable information for drug discovery and synthesis .
Synthesis of Heterocycles
Heterocyclic compounds play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc . 2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of these heterocycles .
Mechanism of Action
Target of Action
2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .
Mode of Action
It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that 2-(Oxazol-2-YL)acetonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that 2-(Oxazol-2-YL)acetonitrile could potentially affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of 2-(Oxazol-2-YL)acetonitrile.
Result of Action
Given the biological activities associated with oxazoline derivatives , it can be inferred that 2-(Oxazol-2-YL)acetonitrile might have similar effects.
Future Directions
Oxazole-based molecules, including 2-(Oxazol-2-YL)acetonitrile, have been gaining attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various fields, including pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
2-(1,3-oxazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNLARDRLKRNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608764 |
Source
|
Record name | (1,3-Oxazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxazol-2-YL)acetonitrile | |
CAS RN |
809533-78-6 |
Source
|
Record name | (1,3-Oxazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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